

An In-depth Technical Guide to the Structure of 6-Nitrophthalide

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Compound of Interest

Compound Name: 6-Nitrophthalide

Cat. No.: B1346156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of **6-Nitrophthalide**. The information is curated for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of this compound.

Core Chemical Structure and Properties

6-Nitrophthalide, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one, is an organic compound featuring a phthalide core substituted with a nitro group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.

The fundamental structure of **6-Nitrophthalide** consists of a bicyclic system where a benzene ring is fused to a γ -lactone ring. The nitro group is attached at the 6th position of the phthalide moiety.

Chemical Structure Diagram

Below is a diagram illustrating the chemical structure of **6-Nitrophthalide**, generated using the DOT language.

Caption: Chemical structure of **6-Nitrophthalide**.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **6-Nitrophthalide** is presented in the table below for easy reference and comparison.

Property	Value
Chemical Formula	C ₈ H ₅ NO ₄
Molecular Weight	179.13 g/mol
CAS Number	610-93-5
Appearance	White to yellow to orange crystalline powder
Melting Point	143 - 147 °C
IUPAC Name	6-nitro-3H-2-benzofuran-1-one
SMILES	<chem>C1C2=C(C=C(C=C2))O1C(=O)O</chem>
InChI	InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2

Experimental Protocols

Synthesis of 6-Nitrophthalide

A common method for the synthesis of **6-Nitrophthalide** involves the nitration of phthalide. The following protocol is a representative procedure.

Materials:

- Phthalide
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice

- Water
- Ethanol

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add phthalide to concentrated sulfuric acid while stirring until it completely dissolves.
- Maintain the temperature of the mixture between 0 and 5 °C.
- To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The addition should be slow to ensure the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring the reaction mixture at a low temperature for approximately 1-2 hours.
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- The crude **6-Nitrophthalide** will precipitate as a solid.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
- Recrystallize the crude product from ethanol to obtain pure **6-Nitrophthalide**.
- Dry the purified crystals under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: A sample of **6-Nitrophthalide** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on an NMR spectrometer. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to confirm the proton environment in the molecule.

- ^{13}C NMR: A ^{13}C NMR spectrum is obtained from a concentrated solution of **6-Nitrophthalide** in a deuterated solvent. The chemical shifts of the carbon atoms are recorded to confirm the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

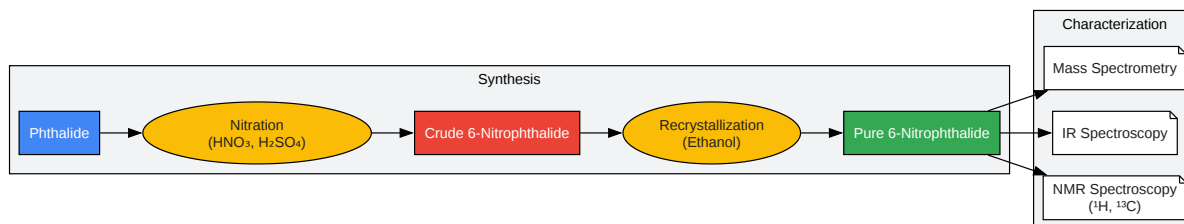
- A small amount of the dried **6-Nitrophthalide** sample is mixed with potassium bromide (KBr) and pressed into a pellet.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- The IR spectrum is recorded over a range of approximately $4000\text{--}400\text{ cm}^{-1}$. The characteristic absorption bands for the functional groups (e.g., C=O of the lactone, NO_2 group, aromatic C-H) are identified.

Mass Spectrometry (MS):

- The mass spectrum of **6-Nitrophthalide** is obtained using a mass spectrometer, typically with an electron ionization (EI) source.
- The molecular ion peak (M^+) is observed to determine the molecular weight.
- The fragmentation pattern is analyzed to provide further structural information.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of **6-Nitrophthalide**.



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Caption: Workflow for the synthesis and characterization of **6-Nitrophthalide**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com